N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step processes including thionation, heterocyclization, and amidation reactions . The final product can be purified using column chromatography and characterized using techniques such as NMR spectroscopy and mass spectrometry.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . The pyrimidine ring is in a flattened half-chair conformation and the substituent is in an axial arrangement .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These compounds possess an active methylene group which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, some compounds are yellowish crystalline solids with moderate lipophilicity.Scientific Research Applications
Antitumor Properties
The compound exhibits high antitumor activity. Its unique structure makes it a promising scaffold for designing new anticancer drugs . Researchers have explored its potential as a targeted therapy against specific cancer types.
Biological Target Binding
The thiazolo[3,2-a]pyrimidine moiety structurally resembles purine. Scientists leverage this similarity to design molecules that effectively bind to biological targets. The compound’s binding sites can be readily modified for specific interactions.
Mechanism of Action
Target of Action
The primary targets of the compound N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-3,5-dimethoxybenzamide are currently unknown due to the lack of research .
Biochemical Pathways
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Future Directions
properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-9-8-25-17-18-10(2)14(16(22)20(9)17)19-15(21)11-5-12(23-3)7-13(6-11)24-4/h5-8H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMIWGBLYIFMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC(=CC(=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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